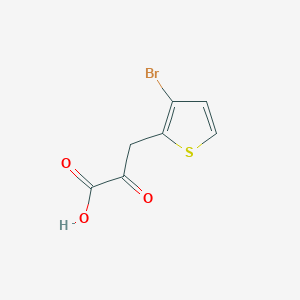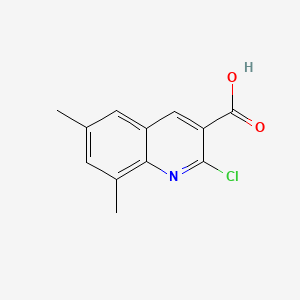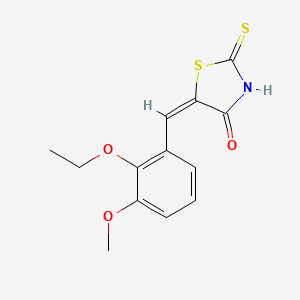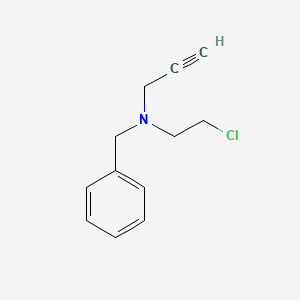![molecular formula C18H11Cl2N3O2 B2387343 2,4-Dichlor-N-(5H-Chromeno[4,3-d]pyrimidin-2-yl)benzolcarboxamid CAS No. 866048-81-9](/img/structure/B2387343.png)
2,4-Dichlor-N-(5H-Chromeno[4,3-d]pyrimidin-2-yl)benzolcarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a chromeno-pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
Target of Action
The primary target of 2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, which prevents the kinase from phosphorylating its substrates, thus halting the cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This results in the halt of cell proliferation, which is particularly beneficial in the context of cancer treatment, where uncontrolled cell growth is a primary concern .
Result of Action
The inhibition of CDK2 by the compound leads to significant alterations in cell cycle progression, in addition to inducing apoptosis within cells . This dual action - halting cell proliferation and promoting cell death - can lead to a decrease in tumor growth .
Vorbereitungsmethoden
The synthesis of 2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate, followed by cyclization to form the chromeno-pyrimidine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave dielectric heating to enhance reaction rates and yields .
Analyse Chemischer Reaktionen
2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Pyrido[2,3-d]pyrimidine derivatives: Known for their diverse biological activities, including antiproliferative and antimicrobial properties.
The uniqueness of 2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide lies in its specific structural features and the resulting biological activities, which make it a promising candidate for further research and development .
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O2/c19-11-5-6-12(14(20)7-11)17(24)23-18-21-8-10-9-25-15-4-2-1-3-13(15)16(10)22-18/h1-8H,9H2,(H,21,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXJXEYKLDGYSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=C(N=C2C3=CC=CC=C3O1)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylacetamide](/img/structure/B2387260.png)

![N-(2,2-dimethoxyethyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2387263.png)


![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2387269.png)
![2-{[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2387271.png)
![3-(4-Bromophenyl)-8-tosyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2387273.png)
![N-(3-bromophenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide](/img/structure/B2387274.png)

![2-(1,2-benzoxazol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2387277.png)



